LSD1 Enzyme Inhibition: Moderate Potency with Distinct Selectivity Profile Versus MAO-A
N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide exhibits measurable inhibitory activity against human lysine-specific histone demethylase 1A (LSD1/KDM1A) with an IC₅₀ of 356 nM [1]. Critically, the same compound displays no meaningful inhibition of the structurally related flavin-dependent amine oxidase MAO-A (IC₅₀ = 100,000 nM), representing a selectivity window of approximately 280-fold between the two enzyme targets [2]. This selectivity profile is notable given that many benzothiazole-derived compounds exhibit promiscuous inhibition across both LSD1 and MAO enzymes—a documented challenge in LSD1 inhibitor development [3]. The LSD1 inhibitory potency places this compound in the moderate-affinity range relative to advanced LSD1 clinical candidates, while the pronounced MAO-A selectivity distinguishes it from less discriminative benzothiazole scaffolds.
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) and MAO-A counter-screen |
|---|---|
| Target Compound Data | LSD1 IC₅₀ = 356 nM; MAO-A IC₅₀ = 100,000 nM |
| Comparator Or Baseline | Advanced LSD1 inhibitors (e.g., clinical candidates) typically achieve IC₅₀ < 100 nM; non-selective benzothiazole analogs often show MAO-A IC₅₀ < 10,000 nM |
| Quantified Difference | Selectivity ratio (MAO-A IC₅₀ / LSD1 IC₅₀) ≈ 281-fold |
| Conditions | Human recombinant LSD1, H₂O₂ production assay, 30 min incubation with methylated peptide substrate and Amplex red reagent; human MAO-A, 60 min incubation with (4S)-4,5-dihydro-2-(6-hydroxybenzothiazolyl)-4-thiazolecarboxylic acid substrate and luciferin detection system |
Why This Matters
Procurement for LSD1-focused research programs requires compounds with documented selectivity against MAO enzymes to avoid confounding off-target effects in cellular assays; this compound's 281-fold selectivity window provides a validated starting point for hit-to-lead optimization where MAO-A counter-screening is a critical selection criterion.
- [1] BindingDB Entry BDBM50067551 (CHEMBL3402053). LSD1 inhibition assay data: IC₅₀ = 356 nM against human recombinant LSD1, measured via H₂O₂ production with Amplex red detection. View Source
- [2] BindingDB Entry BDBM50067551 (CHEMBL3402053). MAO-A inhibition assay data: IC₅₀ = 1.00E+5 nM (100,000 nM) against human MAO-A. View Source
- [3] Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. Medicinal Chemistry Research. 2023;32(5):910-929. View Source
